Benzkurin

Cardiovascular Pharmacology Anesthesiology Neuromuscular Blockade

Neuromuscular blocker sourcing often forces a choice between receptor selectivity and hemodynamic profile data. Benzkurin (gallamine triethiodide) solves this by combining competitive nicotinic blockade at the NMJ with nanomolar-affinity allosteric modulation at M2 muscarinic receptors - a dual pharmacology absent from atracurium, vecuronium, or cisatracurium. • Vagolytic CV profile: ~40% heart rate increase & ~35% cardiac output elevation under halothane anesthesia, enabling single-agent autonomic regulation studies. • M2 subtype selectivity (M2 > M1 = M4 > M3 = M5) with defined allosteric binding - an established tool for GPCR research. • Well-characterized histamine release rank-order and renal elimination kinetics (53-95% unchanged in urine, t½ ~247 min) for ADME benchmarking. Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C30H60IN3O3+2
Molecular Weight 637.7 g/mol
CAS No. 65-29-2
Cat. No. B1674402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzkurin
CAS65-29-2
SynonymsFlaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine
Molecular FormulaC30H60IN3O3+2
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-]
InChIInChI=1S/C30H60N3O3.HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;/h19-21H,10-18,22-27H2,1-9H3;1H/q+3;/p-1
InChIKeySHCUVJVACNVUPK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
Freely sol in water, alcohol, dil acetone;  sparingly sol in anhyd acetone, ether, benzene, chloroform
Very soluble in water and ethanol;  slightly soluble in ethyl ether and acetone.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzkurin (Gallamine Triethiodide) Overview


Benzkurin (gallamine triethiodide, CAS 65-29-2) is a synthetic nondepolarizing neuromuscular blocking drug (NDMRD) of the benzylisoquinolinium class, historically introduced in 1949 for surgical muscle relaxation. Its molecular formula is C₃₀H₆₀I₃N₃O₃ with a molecular weight of 891.53 . Unlike most other NDMRDs, gallamine triethiodide exhibits pronounced vagolytic and sympathomimetic properties, which result in characteristic cardiovascular effects—namely sinus tachycardia and increased cardiac output—through blockade of the cardiac vagus [1]. It acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction and additionally functions as an allosteric modulator of muscarinic acetylcholine receptors, particularly with high affinity for the M2 subtype [2]. While largely superseded by newer agents in modern human clinical anesthesia, gallamine triethiodide remains a valuable reference compound in pharmacological research for studying neuromuscular transmission, muscarinic receptor pharmacology, and comparative mechanisms of nondepolarizing blockade.

Benzkurin Non-Interchangeability with Other NDMRDs


Although all nondepolarizing neuromuscular blockers share the common endpoint of competitive antagonism at the neuromuscular junction nicotinic acetylcholine receptors, their off-target receptor profiles, hemodynamic consequences, and pharmacokinetic elimination pathways differ dramatically [1]. Gallamine triethiodide possesses a unique dual pharmacology: it is a neuromuscular blocker that simultaneously produces significant vagal blockade, leading to sinus tachycardia and increased cardiac output—effects that are either absent or minimal with agents such as atracurium, vecuronium, and cisatracurium [2]. Its allosteric modulation of muscarinic M2 receptors with nanomolar affinity is a distinct molecular signature not shared by steroidal neuromuscular blockers like pancuronium or rocuronium [3]. Furthermore, gallamine's predominant renal elimination (approximately 53–95% excreted unchanged in urine within 24 hours) contrasts sharply with the organ-independent Hofmann elimination of atracurium or the hepatic metabolism of vecuronium, making it unsuitable for patients with renal impairment—a contraindication that is not a class-wide limitation [4]. Consequently, gallamine triethiodide cannot be substituted with other NDMRDs in any experimental or reference context where its specific vagolytic cardiovascular profile, allosteric M2 receptor pharmacology, or renal-dependent clearance kinetics are the parameters of scientific interest. The quantitative evidence below substantiates these differentiation dimensions.

Benzkurin Quantitative Evidence vs. Comparators


Vagolytic Tachycardia and Increased Cardiac Output

In a controlled hemodynamic study of volunteer patients under halothane anesthesia, gallamine triethiodide administration produced a 40% increase in heart rate and a 35% increase in cardiac output relative to baseline, accompanied by a modest rise in mean arterial pressure and a corresponding fall in total peripheral resistance [1]. In direct contrast, tubocurarine administered under identical experimental conditions caused no comparable increases in heart rate or cardiac output and was associated with hypotension rather than hypertension [1]. Pancuronium, a later-generation steroidal NDMRD, also produces tachycardia but via a distinct mechanism (vagolytic plus indirect sympathomimetic) and with a different magnitude and time course [2]. The observed 40% heart rate elevation with gallamine is a defining characteristic that distinguishes it from the majority of clinically used NDMRDs, including atracurium, vecuronium, cisatracurium, and rocuronium, which are largely devoid of significant direct chronotropic effects [3].

Cardiovascular Pharmacology Anesthesiology Neuromuscular Blockade Vagal Blockade

Neuromuscular Blocking Potency vs. Tubocurarine

Gallamine triethiodide acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, similar to D-tubocurarine, but with approximately one-fifth (20%) of the potency [1]. This lower potency translates to a higher milligram dosing requirement to achieve equivalent neuromuscular blockade. The reduced potency is attributed to differences in the quaternary ammonium structure and inter-onium distance, which affect binding affinity to the nicotinic receptor's α-subunit interface [2]. In contrast, pancuronium bromide is approximately 5 times more potent than D-tubocurarine, and vecuronium is approximately 6–8 times more potent than D-tubocurarine [2]. Thus, gallamine is approximately 25-fold less potent than pancuronium and approximately 30–40-fold less potent than vecuronium on a milligram-for-milligram basis.

Neuromuscular Junction Potency Comparison ED50 Skeletal Muscle Relaxation

Histamine Release Profile

In a classic comparative study of histamine release by muscle relaxants in man, d-tubocurarine chloride was found to release the largest amount of histamine, followed in descending order by dimethyltubocurarine iodide, gallamine triethiodide, and decamethonium iodide [1]. This ranking establishes that gallamine produces less histamine release than D-tubocurarine but more than decamethonium. In contrast, newer aminosteroidal NDMRDs (pancuronium, vecuronium, rocuronium) and benzylisoquinolinium agents like atracurium and cisatracurium have varying histamine release profiles; atracurium is known to cause dose-dependent histamine release, while cisatracurium and vecuronium are largely devoid of clinically significant histamine release [2]. The presence of iodine in the triethiodide salt form may contribute to its radiographic opacity but does not directly correlate with histamine release; very high doses are nonetheless required to trigger clinically meaningful histamine release [3].

Histamine Release Anaphylactoid Reactions Safety Pharmacology Mast Cell Degranulation

Duration of Neuromuscular Blockade

Gallamine triethiodide has a slightly shorter duration of action compared to D-tubocurarine [1]. In a direct comparative study in dogs using train-of-four stimuli, the mean duration of neuromuscular blockade produced by gallamine was 29 minutes, while pancuronium bromide produced a mean duration of 31 minutes [2]. The difference of 2 minutes was not statistically significant in that study, indicating comparable durations between these two agents. In veterinary species, intravenous doses of 1.0 mg/kg in dogs produce complete relaxation for 15 to 20 minutes, while in cats the same dose results in apnea lasting 10 to 20 minutes [3]. The intermediate duration of action (20–50 minutes, dose-dependent) positions gallamine between the shorter-acting succinylcholine and longer-acting agents like D-tubocurarine and pancuronium, though it is rarely used in modern human surgery due to the availability of agents with more favorable cardiovascular profiles [4].

Pharmacokinetics Duration of Action Neuromuscular Recovery Anesthesia Timing

M2 Receptor Allosteric Modulation

Beyond its neuromuscular blocking action, gallamine triethiodide functions as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), with a distinct subtype selectivity profile [1]. In receptor binding and functional assays, gallamine exhibits the following rank order of potency across mAChR subtypes: M2 > M1 = M4 > M3 = M5 [2]. D-Tubocurarine, a structurally distinct bisbenzylisoquinolinium alkaloid, exhibits weaker allosteric inhibition (in the micromolar range) compared to gallamine's nanomolar affinity for M2 receptors [3]. In Muscarinic M2 receptor assays, gallamine acts as an antagonist with IC50 values around 1999.0 nM and Ki values between 711.0 and 3715.35 nM . This M2-preferring allosteric pharmacology is not a prominent feature of most other NDMRDs, including pancuronium, vecuronium, rocuronium, and atracurium, which are primarily competitive nicotinic antagonists with minimal direct muscarinic activity.

Muscarinic Receptor Pharmacology Allosteric Modulation M2 Receptor Receptor Binding Assay

Renal Elimination Kinetics

Gallamine triethiodide undergoes minimal metabolism and is primarily eliminated unchanged via the kidneys. In a clinical pharmacokinetic study of patients undergoing various surgical procedures, 24 hours after a single intravenous dose, the renal excretion of unchanged gallamine was 53% (range 15–100%) in group I (cholecystectomy with choledochostomy), 67% (range 40–90%) in group II (pelvic operations), and 95% (range 89–100%) in group III (orthopedic operations) [1]. The elimination half-life averaged 247 minutes in this study [2]. This renal-dependent clearance profile contrasts sharply with atracurium and cisatracurium, which undergo organ-independent Hofmann elimination (pH- and temperature-dependent spontaneous degradation) and ester hydrolysis, making them suitable for patients with renal or hepatic impairment. Vecuronium and rocuronium are primarily hepatically metabolized and biliary excreted, while pancuronium is partially hepatically metabolized and partially renally excreted unchanged. Gallamine is contraindicated in renal impairment, a limitation not uniformly applicable across the NDMRD class [3].

Renal Excretion Pharmacokinetics Drug Elimination Clearance Pathways

Benzkurin Research Application Scenarios


Neuromuscular Blockade with Positive Chronotropic Support

Based on the documented 40% increase in heart rate and 35% increase in cardiac output following gallamine administration under halothane anesthesia [1], this compound is uniquely suited for experimental protocols that require simultaneous neuromuscular blockade and vagolytic tachycardia. Unlike tubocurarine (which lacks positive chronotropic effects) or pancuronium (which has a distinct hemodynamic profile), gallamine provides a well-characterized single-agent solution for studying the interplay between neuromuscular transmission and autonomic cardiovascular regulation. This scenario is particularly relevant for in vivo cardiovascular pharmacology research, anesthesia mechanism studies, and comparative evaluations of neuromuscular blocking agents in animal models.

Allosteric Modulation of Muscarinic Receptors

Gallamine's established role as an allosteric modulator of muscarinic acetylcholine receptors, with a defined subtype selectivity profile (M2 > M1 = M4 > M3 = M5) and nanomolar M2 affinity [2], makes it an indispensable tool compound for investigating muscarinic receptor allosteric mechanisms. In contrast to most other NDMRDs, which lack significant direct muscarinic activity, gallamine enables researchers to probe M2 receptor function, allosteric binding site characterization, and the pharmacological consequences of M2 modulation in both isolated tissue preparations and recombinant receptor systems. This scenario is ideal for academic and pharmaceutical laboratories studying G protein-coupled receptor pharmacology, allosteric modulator discovery, or cholinergic signaling pathways.

Histamine Release Reference Standard

As documented in the classic histamine release rank-order study, gallamine triethiodide occupies a defined intermediate position between D-tubocurarine (highest histamine release) and decamethonium (lowest histamine release) [3]. This well-documented histamine release profile establishes gallamine as a valuable reference standard for calibrating and validating experimental systems designed to measure histamine liberation from mast cells in response to neuromuscular blocking agents. For researchers developing novel NDMRDs or conducting safety pharmacology assessments, gallamine serves as a benchmark comparator with extensive historical data on histamine-mediated cardiovascular and respiratory effects.

Renal Drug Clearance and Pharmacokinetic Modeling

The quantitative data on gallamine's predominant renal elimination—with 53–95% of the administered dose excreted unchanged in urine within 24 hours and an elimination half-life of approximately 247 minutes [4]—positions this compound as an informative reference agent for studies investigating renal drug clearance mechanisms. Unlike atracurium (Hofmann elimination) or vecuronium (hepatic metabolism), gallamine's renal-dependent elimination makes it a suitable model compound for experiments examining the effects of renal function on neuromuscular blocker pharmacokinetics, drug-drug interactions involving renal transporters, or the development of pharmacokinetic models for renally cleared quaternary ammonium compounds. Researchers should note that this renal dependence also renders gallamine contraindicated in experimental models of renal impairment, a limitation that must be factored into experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzkurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.